Porcine Beta-Lipotropin (1-10) Defined N-Terminal Sequence as a Negative Control for Opioid Activity in Receptor Binding Assays
The β-LPH (1-10) N-terminal fragment lacks the Met-enkephalin core sequence (Tyr-Gly-Gly-Phe-Met) present at the N-terminus of β-endorphin (β-LPH 61–91), which is required for opioid receptor binding and activation. Unlike β-endorphin, which exhibits potent analgesic activity 90–180 times that of morphine on a molar basis in vivo, the β-LPH (1-10) fragment contains no opioid pharmacophore and thus serves as a structurally matched negative control for dissociating N-terminal region effects from opioid-mediated outcomes [1].
| Evidence Dimension | Opioid pharmacophore presence |
|---|---|
| Target Compound Data | Absent (lacks Tyr-Gly-Gly-Phe-Met sequence) |
| Comparator Or Baseline | β-Endorphin (β-LPH 61–91): Present (contains Tyr-Gly-Gly-Phe-Met) |
| Quantified Difference | Complete absence vs. complete presence of opioid core sequence |
| Conditions | Sequence analysis; in vivo analgesia models |
Why This Matters
This structural distinction enables researchers to use β-LPH (1-10) as a negative control in opioid receptor assays, a critical procurement consideration for experiments requiring differentiation between N-terminal structural contributions and opioid receptor-mediated effects.
- [1] Smyth DG, Snell CR. C-fragment of lipotropin—an endogenous potent analgesic peptide. British Journal of Pharmacology. 1976;58(2):297P-298P. Also: Bradbury AF, Smyth DG, Snell CR. Lipotropin: precursor to two biologically active peptides. Biochemical and Biophysical Research Communications. 1976;69(4):950-956. View Source
